![molecular formula C16H13Cl2NO3 B2417427 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone CAS No. 892155-51-0](/img/structure/B2417427.png)
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone
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Description
Scientific Research Applications
Organic Impurity Profiling in Synthesis
- Synthesis Analysis: A study focused on the synthesis and impurity profile of methylone, an analog of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, providing insights into the synthetic pathways and the structural elucidation of organic impurities found in the intermediate compounds and the final product (Heather et al., 2017).
Crystallography and Structural Analysis
- Structural Elucidation of Derivatives: Research on the crystal structures of related chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone highlighted the importance of hydrogen bonding and crystal packing effects in these compounds (Jasinski et al., 2008).
Spectroscopy and Quantum Mechanics
- Spectroscopic Studies: Investigations on the vibrational spectroscopy and quantum mechanical properties of 1-(1,3-Benzodioxol-5-yl)thiourea, a related compound, provided valuable data for spectral detection technology and electronic structure analysis (Ragamathunnisa M et al., 2015).
Synthesis and Biological Evaluation
- Novel Compound Synthesis: A study described the efficient synthesis of novel 1,5-benzothiazepines incorporating 1,3-benzodioxol nucleus, showcasing the versatility of this chemical structure in synthesizing new compounds (Chauhan et al., 2008).
- Biological Activity Analysis: The synthesis and biological evaluation of β-aroylpropionic acid-based oxadiazoles, including derivatives of 1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, provided insights into their potential anti-inflammatory and antibacterial properties (Husain et al., 2009).
Chemical Interaction and Molecular Dynamics
- Interaction and Dynamics Studies: Research on Piperine derivatives, including compounds structurally related to 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, investigated their interaction with iron surfaces, providing insights into corrosion inhibition and molecular dynamics (Belghiti et al., 2018).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-3-2-11(8-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXHWSGKQQHTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone |
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